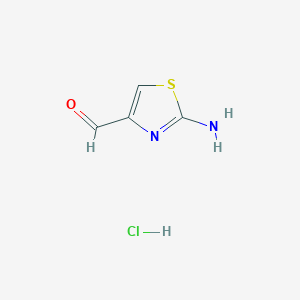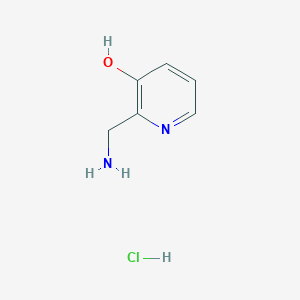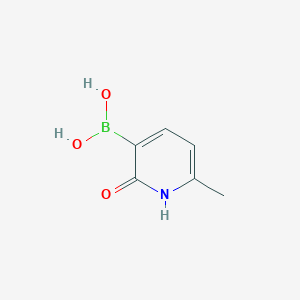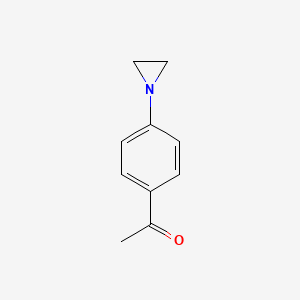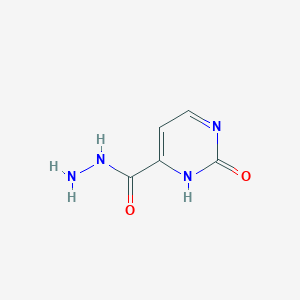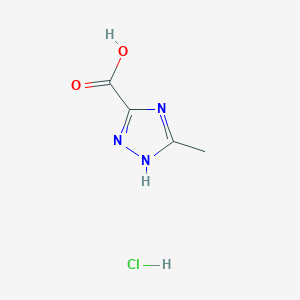
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-1H-1,2,4-トリアゾール-5-カルボン酸塩酸塩は、トリアゾールファミリーに属する複素環式化合物です。トリアゾールは、医薬品、農業、材料科学など、さまざまな分野で多様な用途があることで知られています。
準備方法
合成経路と反応条件
3-メチル-1H-1,2,4-トリアゾール-5-カルボン酸塩酸塩は、5-アミノ-1,2,4-トリアゾール-3-カルボン酸からメタノールによるエステル化によって合成できます
工業生産方法
3-メチル-1H-1,2,4-トリアゾール-5-カルボン酸塩酸塩の工業生産は、通常、大規模なエステル化と精製プロセスを含みます。これらの方法は、化合物の高収率と純度を保証し、研究や産業におけるさまざまな用途に適しています。
化学反応の分析
反応の種類
3-メチル-1H-1,2,4-トリアゾール-5-カルボン酸塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応は、トリアゾール環を変換して異なる官能基を生成することができます。
置換: この化合物は、置換反応を起こすことができ、トリアゾール環の1つまたは複数の原子が他の原子または基で置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます。反応条件は、通常、目的の変換を確実に実行するために、制御された温度とpHレベルを含みます。
生成される主な生成物
これらの反応から生成される主な生成物には、トリアゾール環にさまざまな官能基が結合している、さまざまな置換トリアゾールが含まれます。これらの誘導体は、さらなる化学合成および研究用途によく使用されます。
科学研究における用途
3-メチル-1H-1,2,4-トリアゾール-5-カルボン酸塩酸塩は、科学研究において幅広い用途があります。
科学的研究の応用
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
作用機序
3-メチル-1H-1,2,4-トリアゾール-5-カルボン酸塩酸塩の作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途とその使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
1-メチル-1H-1,2,4-トリアゾール: 同様の化学的特性を持つ別のトリアゾール誘導体.
メチル-1H-1,2,4-トリアゾール-3-カルボン酸: 同様の用途で使用される関連化合物.
独自性
3-メチル-1H-1,2,4-トリアゾール-5-カルボン酸塩酸塩は、幅広い化学反応と用途を可能にする、その特定の化学構造のためにユニークです。その汎用性と改変の可能性は、科学研究と産業用途における貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Another triazole derivative with similar chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: A related compound used in similar applications.
Uniqueness
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C4H6ClN3O2 |
|---|---|
分子量 |
163.56 g/mol |
IUPAC名 |
5-methyl-1H-1,2,4-triazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H5N3O2.ClH/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);1H |
InChIキー |
MKPGSAXWFAAXCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



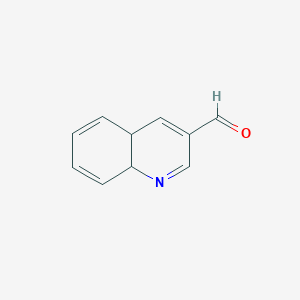
![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)


